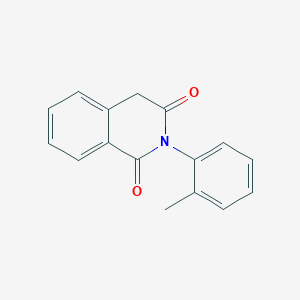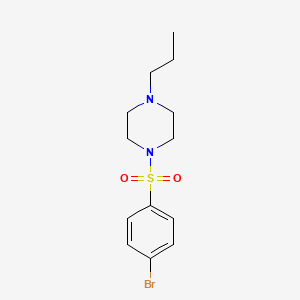
2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid, is a chlorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been the subject of numerous synthetic studies. They are important in the field of medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is achieved under acid-catalyzed esterification conditions . Similarly, 2-substituted quinoline derivatives can be synthesized from acyl- or aroylpyruvic acids with amines, as demonstrated in the formation of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal . Density functional theory (DFT) calculations are also used to predict molecular geometry, electronic structure, and various molecular properties . These studies can provide insights into the conformational preferences and stability of the molecule, which are important for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including Michael addition, esterification, and amide formation . The reactivity of different positions on the quinoline ring can be influenced by the presence of substituents, such as the chlorophenyl group in the compound of interest. Computational methods like natural bond orbital (NBO) analysis can help in understanding the stability of the molecule and the influence of hyperconjugative interactions on its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For example, the introduction of chloro substituents can affect the hydrogen bonding potential and crystal packing of the compounds . Theoretical calculations can be used to predict thermodynamic properties and to understand the factors that govern the molecular interactions in the solid state .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- A study explored the synthesis of novel substituted dibenzonaphthyridines through reactions involving 4-Chloro-2-methylquinolines, leading to compounds with potential for further chemical applications (Manoj & Prasad, 2009).
- Another research focused on the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, evaluating different strategies for the synthesis, which could be relevant for the study of nonproteinogenic amino acid derivatives (Czombos et al., 2000).
- Research on the synthesis of 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids provided insights into the mechanisms of their formation, potentially useful for the development of new chemical entities (Rudenko et al., 2012).
Structural and Molecular Studies
- A study on cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives, which include similar structural motifs to the compound , provided insights into the molecular arrangements and potential applications in modulating calcium channels (Linden et al., 2006).
- Investigations into synthetic approaches to related compounds, such as 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, have revealed new pathways and methodologies for synthesizing potential antitumor compounds, illustrating the compound's relevance in medicinal chemistry (Janin et al., 2002).
Antimicrobial Research
- Some derivatives of quinoline compounds have been synthesized and evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-8-15-14(9-10)16(18(21)22)11(2)17(20-15)12-4-6-13(19)7-5-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXUYIPAKAXFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

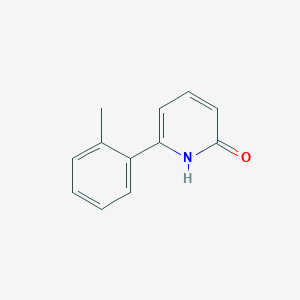

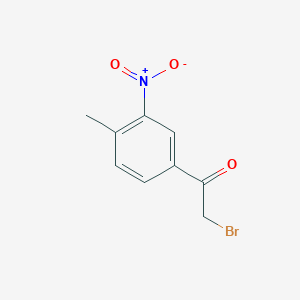


![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)
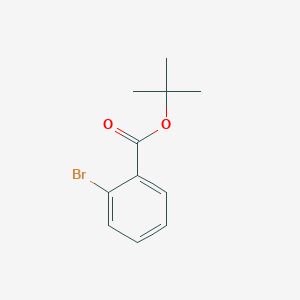
![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)
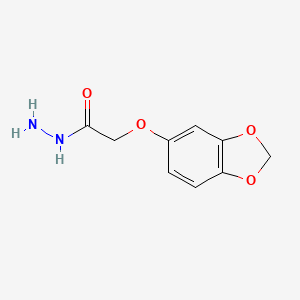
![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)
